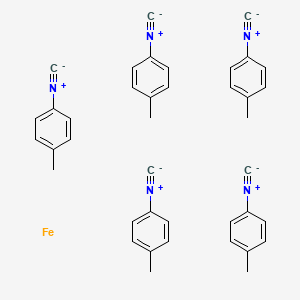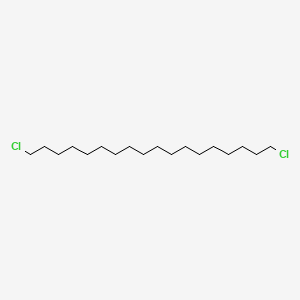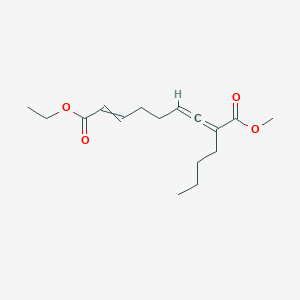![molecular formula C13H17BrO B14275047 (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol CAS No. 183864-51-9](/img/structure/B14275047.png)
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a bromophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-bromobenzyl bromide.
Grignard Reaction: The 2-bromobenzyl bromide is converted to a Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then added to cyclohexanone to form the corresponding alcohol.
Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction to obtain the desired (1R,2S) isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexanone.
Reduction: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexane.
Substitution: (1R,2S)-2-[(2-aminophenyl)methyl]cyclohexan-1-ol.
Applications De Recherche Scientifique
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-[(2-chlorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-fluorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-iodophenyl)methyl]cyclohexan-1-ol
Uniqueness
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
Propriétés
Numéro CAS |
183864-51-9 |
|---|---|
Formule moléculaire |
C13H17BrO |
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11,13,15H,2,4,6,8-9H2/t11-,13+/m0/s1 |
Clé InChI |
XIMSVVHSTFCLHQ-WCQYABFASA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CC2=CC=CC=C2Br)O |
SMILES canonique |
C1CCC(C(C1)CC2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)


![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)

![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)

![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


